6-Tert-butylpyridine-2,3-diamine 6-Tert-butylpyridine-2,3-diamine
Brand Name: Vulcanchem
CAS No.: 893444-20-7
VCID: VC8354396
InChI: InChI=1S/C9H15N3/c1-9(2,3)7-5-4-6(10)8(11)12-7/h4-5H,10H2,1-3H3,(H2,11,12)
SMILES: CC(C)(C)C1=NC(=C(C=C1)N)N
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

6-Tert-butylpyridine-2,3-diamine

CAS No.: 893444-20-7

Cat. No.: VC8354396

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

6-Tert-butylpyridine-2,3-diamine - 893444-20-7

Specification

CAS No. 893444-20-7
Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name 6-tert-butylpyridine-2,3-diamine
Standard InChI InChI=1S/C9H15N3/c1-9(2,3)7-5-4-6(10)8(11)12-7/h4-5H,10H2,1-3H3,(H2,11,12)
Standard InChI Key AFMWNDCUXANUMK-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NC(=C(C=C1)N)N
Canonical SMILES CC(C)(C)C1=NC(=C(C=C1)N)N

Introduction

Structural and Electronic Characteristics

Comparative Basicity and Steric Effects

Pyridine derivatives with bulky substituents, such as 2,6-di-tert-butylpyridine, exhibit reduced basicity compared to unsubstituted pyridine due to steric hindrance around the nitrogen lone pair . For example, the pKa of 2,6-di-tert-butylpyridine’s conjugate acid in 50% aqueous ethanol is 3.58, significantly lower than pyridine’s pKa of 4.38 . This steric shielding effect likely applies to 6-tert-butylpyridine-2,3-diamine, where the tert-butyl group at position 6 and amino groups at positions 2 and 3 could further restrict access to the nitrogen lone pair.

CompoundpKa (Conjugate Acid)Key Structural Features
Pyridine4.38Unsubstituted
2,6-Di-tert-butylpyridine3.58Steric hindrance at 2,6 positions
6-tert-butylpyridine-2,3-diamine (predicted)~3.0–3.5Steric + electronic modulation

Synthetic Pathways and Challenges

Analogous Synthesis Strategies

The synthesis of 2,6-di-tert-butylpyridine involves Friedel-Crafts alkylation of pyridine with tert-butyl chloride under acidic conditions . For 6-tert-butylpyridine-2,3-diamine, a plausible route could involve:

  • Directed ortho-metalation: Using a directing group (e.g., amino) to install tert-butyl at position 6.

  • Diamine functionalization: Introducing amino groups via nitration/reduction or direct amination.

Future Research Directions

  • Synthetic Optimization: Developing regioselective methods to install tert-butyl and amino groups without over-functionalization.

  • Computational Studies: Modeling electronic effects to predict reactivity and basicity.

  • Catalytic Screening: Testing efficacy in polymerization, C–H activation, or asymmetric catalysis.

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